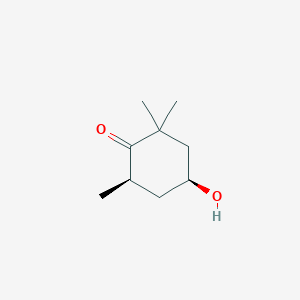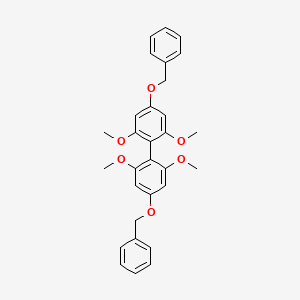
4,4'-Bis(benzyloxy)-2,2',6,6'-tetramethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C28H28O6 It is a biphenyl derivative characterized by the presence of benzyloxy and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxy-2,2’,6,6’-tetramethoxy-1,1’-biphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl depends on its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(benzyloxy)biphenyl
- 4,4’-Dimethoxy-1,1’-biphenyl
- 2,2’,6,6’-Tetramethoxy-1,1’-biphenyl
Uniqueness
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl is unique due to the combination of benzyloxy and methoxy groups on the biphenyl core. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of both electron-donating methoxy groups and bulky benzyloxy groups can influence the compound’s solubility, stability, and interaction with other molecules.
Propiedades
Número CAS |
57290-95-6 |
|---|---|
Fórmula molecular |
C30H30O6 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxy-4-phenylmethoxyphenyl)-1,3-dimethoxy-5-phenylmethoxybenzene |
InChI |
InChI=1S/C30H30O6/c1-31-25-15-23(35-19-21-11-7-5-8-12-21)16-26(32-2)29(25)30-27(33-3)17-24(18-28(30)34-4)36-20-22-13-9-6-10-14-22/h5-18H,19-20H2,1-4H3 |
Clave InChI |
XHCLYGTVECLMJR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C2=C(C=C(C=C2OC)OCC3=CC=CC=C3)OC)OC)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


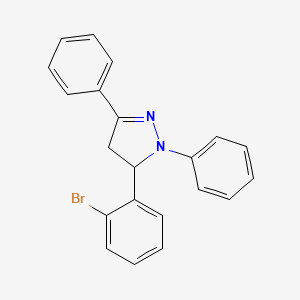
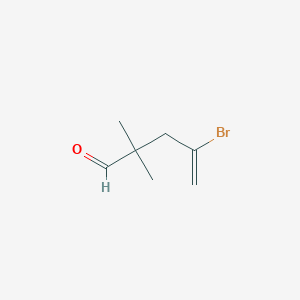
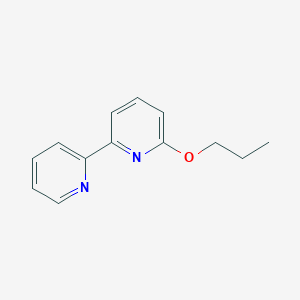
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
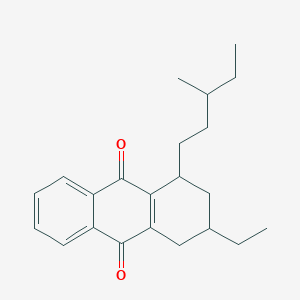

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
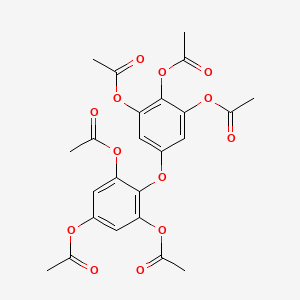
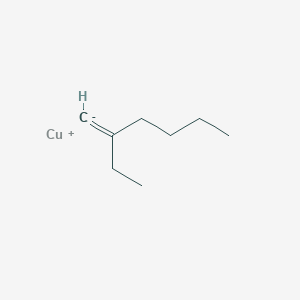
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
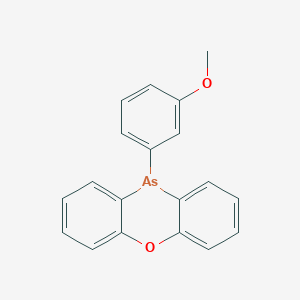
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

